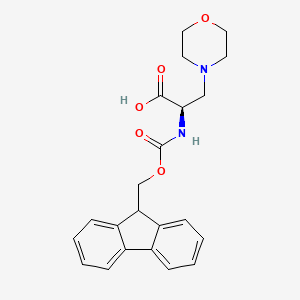![molecular formula C13H26N2O4 B6309236 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid CAS No. 2109172-86-1](/img/structure/B6309236.png)
3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino propyl chain.
作用机制
Target of Action
It’s known that this compound is atert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are typically used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This leads to the synthesis of dipeptides in satisfactory yields .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides . Dipeptides are molecules that consist of two amino acids joined by a single peptide bond. They are involved in various biological processes, including protein synthesis and enzymatic reactions.
Pharmacokinetics
It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s bioavailability and its ability to reach its targets.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential components in biological systems, serving as building blocks for proteins and playing roles in various biochemical reactions.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents can affect its ability to interact with its targets . Additionally, temperature can influence the compound’s state and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(dimethylamino)propylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with a suitable carboxylic acid derivative, such as 3-bromopropanoic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions: 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form primary amines.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of new amides or esters.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
科学研究应用
3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
- 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}butanoic acid
- 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}pentanoic acid
Comparison:
- Structural Differences: The length of the carbon chain in the carboxylic acid moiety varies among these compounds.
- Unique Properties: 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid is unique due to its specific chain length, which may influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
3-[3-(dimethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15(10-7-11(16)17)9-6-8-14(4)5/h6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOTZHVESFYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)
